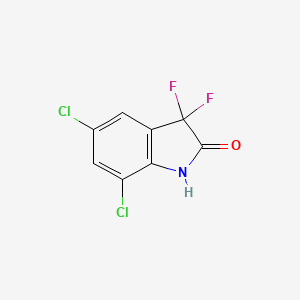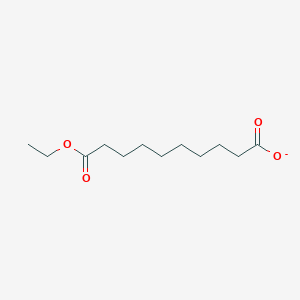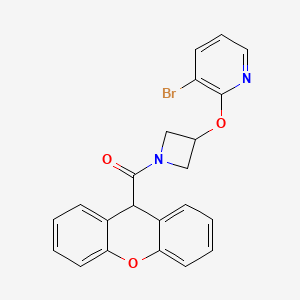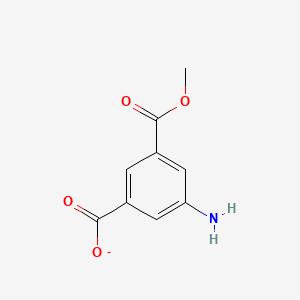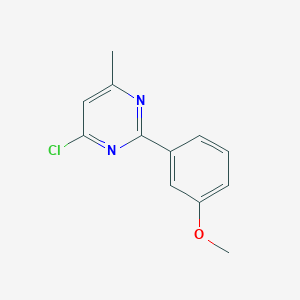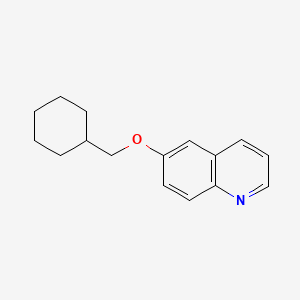
6-(Cyclohexylmethoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cyclohexylmethoxy)quinoline is a chemical compound with the molecular formula C16H19NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a cyclohexylmethoxy group attached to the quinoline ring. This structural modification imparts unique properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexylmethoxy)quinoline typically involves the reaction of quinoline with cyclohexylmethanol under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the reaction are often recycled to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Cyclohexylmethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated form, altering its chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the cyclohexylmethoxy group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
6-(Cyclohexylmethoxy)quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 6-(Cyclohexylmethoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, which lacks the cyclohexylmethoxy group.
6-Methoxyquinoline: A derivative with a methoxy group instead of a cyclohexylmethoxy group.
Cyclohexylquinoline: A compound with a cyclohexyl group directly attached to the quinoline ring.
Uniqueness
6-(Cyclohexylmethoxy)quinoline is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct chemical and physical properties. This modification can enhance its solubility, stability, and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C16H19NO |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
6-(cyclohexylmethoxy)quinoline |
InChI |
InChI=1S/C16H19NO/c1-2-5-13(6-3-1)12-18-15-8-9-16-14(11-15)7-4-10-17-16/h4,7-11,13H,1-3,5-6,12H2 |
Clé InChI |
GIQDKGXNLVPUPM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)COC2=CC3=C(C=C2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


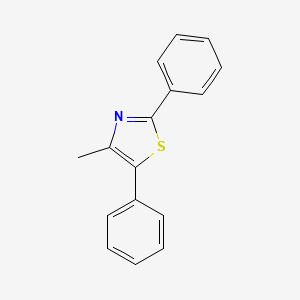
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[3-[8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]propyl]-3-methylpurine-2,6-dione](/img/structure/B14124537.png)
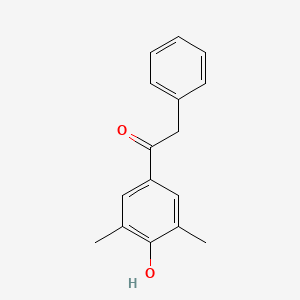
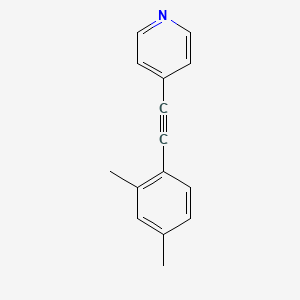
![(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro[1]benzoselenopheno[2,3-c]quinolin-1(2H)-imine](/img/structure/B14124558.png)
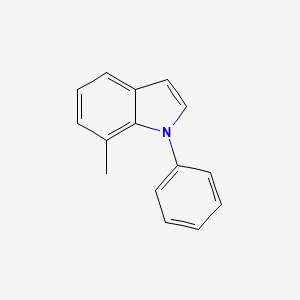
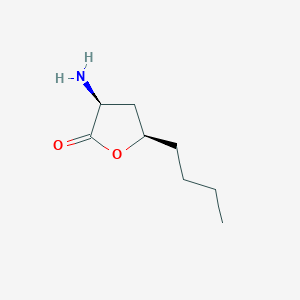
![3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid](/img/structure/B14124568.png)
